molecular formula C21H19N5O5 B2663829 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 304867-97-8

2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2663829
CAS No.: 304867-97-8
M. Wt: 421.413
InChI Key: MOUIBJBYHBPEQG-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole and Chromene Research

The pyrazole ring, first synthesized by Ludwig Knorr in 1883 through the condensation of β-diketones with hydrazines, established itself as a cornerstone of heterocyclic chemistry. Knorr’s method, which produced 3,5-dimethylpyrazole from acetylacetone and hydrazine, laid the foundation for diverse derivatives now prevalent in agrochemicals (e.g., fipronil) and pharmaceuticals (e.g., celecoxib). Parallel developments in chromene chemistry began with the isolation of natural chromenes like lapachenole and tocopherols, followed by synthetic breakthroughs such as Majumdar’s 2012 benzannulation/electrocyclization cascade for simultaneous ring formation. The convergence of these two research trajectories became feasible with advances in transition-metal catalysis and click chemistry, enabling precise hybridization of azoles and benzopyrans.

Significance of Heterocyclic Hybrid Compounds in Medicinal Chemistry

Hybrid architectures combining pyrazole and chromene motifs exploit complementary bioactivity profiles:

  • Pyrazole advantages : Nitrogen-rich aromaticity enables hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition).
  • Chromene benefits : Oxygen-containing benzopyran systems modulate redox potentials and membrane permeability.

Rational hybridization, as seen in the target compound, aims to synergize pyrazole’s kinase inhibitory potential with chromene’s antioxidant and anti-inflammatory properties. This strategy aligns with FDA data indicating that 60% of small-molecule drugs approved since 2015 incorporate fused heterocycles.

Research Objectives and Scope

This article systematically addresses:

  • Synthetic pathways for constructing the pyrazole-chromene hybrid scaffold.
  • Structure-activity relationships (SAR) influenced by the 4-nitro group, methoxybenzyl linker, and tetrahydrochromene core.
  • Computational and experimental evidence of binding interactions with biological targets.

The scope excludes pharmacokinetic and toxicological assessments to focus on molecular design and mechanistic pharmacology.

Relevance of Pyrazole-Chromene Hybrids in Contemporary Research

The nitro-pyrazole unit in the target compound introduces electron-withdrawing effects that polarize the aromatic system, potentially enhancing DNA intercalation or nitroreductase activation. Concurrently, the tetrahydrochromene’s semi-saturated ring improves metabolic stability compared to fully aromatic analogs. Such hybrids are being investigated for:

  • Anticancer applications : Pyrazole’s kinase inhibition (e.g., CDK4/6) combined with chromene’s pro-apoptotic ROS generation.
  • Antimicrobial activity : Nitro group reduction generates reactive intermediates targeting bacterial nitroreductases.
Table 1: Key Structural Features and Hypothesized Bioactivities
Structural Element Postulated Pharmacological Role
4-Nitro-pyrazole DNA alkylation via nitroso intermediates
Methoxybenzyl linker Enhanced blood-brain barrier penetration
Tetrahydrochromene core Conformational restraint for target fit
Cyano group at C3 Hydrogen bonding with catalytic lysines

Properties

IUPAC Name

2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-30-17-6-5-12(7-13(17)10-25-11-14(9-24-25)26(28)29)19-15(8-22)21(23)31-18-4-2-3-16(27)20(18)19/h5-7,9,11,19H,2-4,10,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUIBJBYHBPEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 304867-97-8) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests a diverse range of biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Molecular Formula : C21H19N5O5
Molecular Weight : 421.41 g/mol
Structure : The compound features a chromene core with various substituents including an amino group, methoxy group, and a nitro-substituted pyrazole moiety.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspases
A549 (Lung)12.5Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Type
Staphylococcus aureus32 µg/mLGram-positive
Escherichia coli64 µg/mLGram-negative

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has been evaluated for anti-inflammatory activity. Studies utilizing animal models of inflammation have demonstrated that it can significantly reduce markers of inflammation, such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways : It triggers apoptotic pathways in cancer cells.
  • Antioxidant Activity : It exhibits scavenging activity against free radicals, contributing to its protective effects on cells.

Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo antitumor efficacy of the compound using xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Study 2: Antimicrobial Spectrum Analysis

Another study focused on the antimicrobial spectrum of the compound, revealing its effectiveness against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name Substituents/R-Groups Key Properties/Activities Reference
2-Amino-4-{2-[(2-Chlorobenzyl)Oxy]Phenyl}-5-Oxo-4H-Chromene-3-Carbonitrile 2-chlorobenzyloxy at phenyl ring Higher crystallinity; antimicrobial activity (MIC not reported)
2-Amino-4-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)-5-Oxo-4H-Chromene-3-Carbonitrile 3,5-dimethylpyrazole ring Enhanced solubility in THF; structural stability via intramolecular H-bonds
6-Amino-4-{4-[(4-Chlorophenyl)Methoxy]-3-Methoxyphenyl}-3-Phenyl-Pyrano[2,3-c]Pyrazole-5-Carbonitrile Pyranopyrazole core; 4-chlorobenzyloxy and methoxy groups Moderate antifungal activity (IC₅₀ = 12.5 µM against Candida spp.)
4-([1,1'-Biphenyl]-4-yl)-2-Amino-5-Oxo-4H-Chromene-3-Carbonitrile (DRC-KS1) Biphenyl group at position 4 Staphylococcus aureus Sortase A inhibition (MIC = 108.2 µg/mL)
(4R,7S)-2-Amino-4-(3,4-Dimethoxyphenyl)-5-Oxo-7-Phenyl-4H-Chromene-3-Carbonitrile 3,4-dimethoxyphenyl; stereospecific R/S configuration Crystallographic stability (monoclinic P2₁/c); hydrogen-bonded network in crystal lattice

Key Observations:

Chlorine substituents (e.g., in ) increase lipophilicity, favoring membrane penetration in antimicrobial assays.

Pyrazole vs. Other Heterocycles: Pyrazole-containing derivatives (e.g., ) exhibit stronger hydrogen-bonding capabilities than non-heterocyclic analogues, improving target binding affinity. The pyranopyrazole system in shows broader bioactivity than simple pyrazole derivatives due to increased π-conjugation.

Stereochemistry :

  • Chiral centers (e.g., in ) influence crystal packing and solubility. The (4R,7S) configuration in forms a stable hydrogen-bonded network (O–H···N, 2.89 Å), absent in achiral analogues.

Key Observations:

  • Multi-Component Reactions : The target compound’s synthesis via one-pot reactions () offers higher yields (65–70%) compared to stepwise methods (e.g., 45–50% in ).
  • Solvent Effects : Aqueous conditions () improve sustainability but may reduce compatibility with nitro-containing intermediates due to hydrolysis risks.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

  • Methodological Answer : The synthesis involves multi-step protocols, including condensation reactions and functional group modifications. Key steps include:
  • Mannich reaction for introducing the nitro-pyrazole moiety (e.g., coupling 4-nitro-1H-pyrazole with a chromene precursor) .
  • Cyclocondensation of intermediates under reflux conditions (e.g., ethanol or acetonitrile, 70–80°C) to form the chromene core .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    Critical Parameters :
ParameterOptimal Range
SolventEthanol, DMF, or THF
Temperature70–80°C (reflux)
Reaction Time6–12 hours
CatalystsPiperidine or acetic acid
.

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy at δ 3.8–4.0 ppm, chromene carbonyl at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (e.g., torsion angles of the nitro-pyrazole group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using Gaussian 09 at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase-2 or antimicrobial enzymes). Focus on hydrogen bonding between the nitro group and active-site residues .
  • ADMET Prediction : SwissADME or pkCSM tools to evaluate pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Adjust for variables like solvent polarity (DMSO vs. water) impacting compound solubility .
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Q. What strategies are effective for designing derivatives to improve target selectivity?

  • Methodological Answer :
  • Functional Group Modulation :
  • Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity for kinase inhibition .
  • Introduce sulfonyl or morpholine moieties to improve solubility and reduce off-target effects .
  • Fragment-Based Drug Design : Use the chromene core as a scaffold and screen fragment libraries (e.g., Enamine REAL Space) for synergistic binding .
  • Crystallography-Guided Design : Analyze protein-ligand co-crystal structures (e.g., PDB IDs) to optimize steric and electronic complementarity .

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